molecular formula C18H13NO3 B1675762 Lysicamine CAS No. 15444-20-9

Lysicamine

Cat. No. B1675762
CAS RN: 15444-20-9
M. Wt: 291.3 g/mol
InChI Key: DPBMWJXWUINLQT-UHFFFAOYSA-N
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Description

Lysicamine is an alkaloid antibiotic and an oxoaporphine alkaloid. It has a role as a metabolite.

properties

IUPAC Name

15,16-dimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c1-21-13-9-10-7-8-19-16-14(10)15(18(13)22-2)11-5-3-4-6-12(11)17(16)20/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBMWJXWUINLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC=CC=C42)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165628
Record name Lysicamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lysicamine

CAS RN

15444-20-9
Record name Lysicamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15444-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lysicamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015444209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lysicamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LYSICAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L30DD6R7O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
644
Citations
V Pabuccuoglu, MD Rozwadowska… - Archiv der …, 1991 - Wiley Online Library
Pschorr reaction of diazonium salt 7 in aqueous methanolic sulfuric acid afforded, besides lysicamine 2, the orange colored sulfate of oxodibenzopyrrocoline (8). The structure is fully …
Number of citations: 17 onlinelibrary.wiley.com
P Wang, MZ Zhu, W Huang, CF Huang… - Applied Mechanics and …, 2012 - Trans Tech Publ
… The component was determined to be Lysicamine. Thus, we conclude that Lysicamine extracted from lotus leaves may be a potential antibacterial and Anti-inflammation agent for oral …
Number of citations: 4 www.scientific.net
AC Machado, TRC da Silva, C Raminelli, L Caseli - Biophysical Chemistry, 2023 - Elsevier
… In this sense, this work aimed to study the interaction of lysicamine, … The interaction of lysicamine with the monolayers was … Lysicamine had interfacial effects in both membrane models. …
Number of citations: 1 www.sciencedirect.com
JL Qin, T Meng, ZF Chen, XL Xie, QP Qin, XJ He… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… lysicamine occurs in plants at a low content. In this work, we demonstrate a facile concise total synthesis of lysicamine … Zn(II) complexes 1–4 of lysicamine (LY). All the compounds were …
Number of citations: 9 www.ncbi.nlm.nih.gov
N Atanes, L Castedo, E Guitián, C Saá… - The Journal of …, 1991 - ACS Publications
MeOH, which produced 5 in high yield, followed by acid treatment (Scheme III). Compound 5 was later used as an in situ precursor of the somewhat unstable 6 (see Experimental …
Number of citations: 72 pubs.acs.org
M Okayama, T Matsumoto, T Kitagawa… - Journal of Natural …, 2023 - Springer
… including lysicamine. The … lysicamine have anti-proliferative activity against both of HT-29 human colon cancer cell line and its cancer stem cells (CSCs). The IC 50 values of lysicamine …
Number of citations: 3 link.springer.com
AC Machado, TRC da Silva, C Raminelli… - Colloids and Surfaces B …, 2023 - Elsevier
… lysicamine incorporation, the second showed how the drug could distinctly change the state of aggregation of molecular domains at the air-water interface. In conclusion, lysicamine …
Number of citations: 1 www.sciencedirect.com
H Abd Hamid, R Mutazah, IH Yahya… - Materials Science …, 2021 - Trans Tech Publ
… In comparison, lysicamine (3) showed the lowest inhibitory activity for both bacteria tested … (4) showed the more significant activity whereas lysicamine (3) exhibited weak activity. The …
Number of citations: 3 www.scientific.net
KK Tan, TJ Khoo, M Rajagopal, C Wiart - Natural product research, 2015 - Taylor & Francis
… , liridine and lysicamine which are antibacterial in vitro. Artabotrine, liridine and lysicamine are … Therefore, the appraisal of artabotrine, liridinine and lysicamine and semi-synthetic …
Number of citations: 24 www.tandfonline.com
LTT Tran, NYT Dang, NT Nguyen Le… - Natural Product …, 2022 - journals.sagepub.com
… To evaluate the biological activity of liriodenine and lysicamine, we studied their in vitro cytotoxic … mechanisms and improve the toxicity of liriodenine and lysicamine for clinical use. …
Number of citations: 7 journals.sagepub.com

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